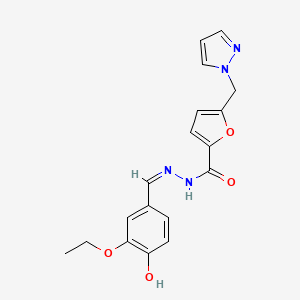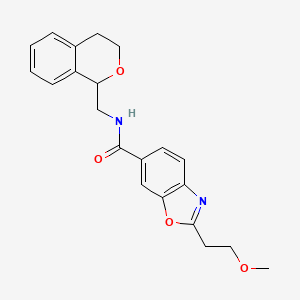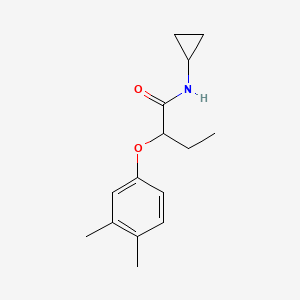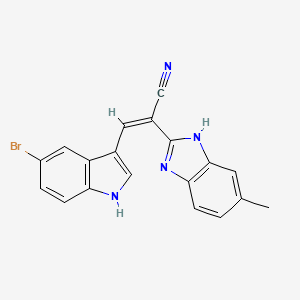
N'-(3-ethoxy-4-hydroxybenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(3-ethoxy-4-hydroxybenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is also known as ethyl-3-ethoxy-4-hydroxybenzylideneaminofuran-2-carbohydrazide, and it has a molecular formula of C18H19N5O4.
Mecanismo De Acción
The mechanism of action of N'-(3-ethoxy-4-hydroxybenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide is not fully understood. However, studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes and inhibiting their metabolic processes.
Biochemical and Physiological Effects
N'-(3-ethoxy-4-hydroxybenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide has been shown to have several biochemical and physiological effects. In cancer cells, it can induce apoptosis and inhibit cell proliferation. In fungi and bacteria, it can disrupt cell membranes and inhibit metabolic processes. In plants, it can regulate growth and development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N'-(3-ethoxy-4-hydroxybenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide in lab experiments include its potential as a versatile compound with various applications in different fields. Its synthetic method is also relatively simple and straightforward. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on N'-(3-ethoxy-4-hydroxybenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide. In medicine, further studies can be conducted to investigate its potential as an anticancer, antifungal, and antibacterial agent. In agriculture, more research can be done to explore its potential as a plant growth regulator and as a pesticide. In material science, further studies can be conducted to investigate its potential as a corrosion inhibitor and as a dye. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential toxicity.
Métodos De Síntesis
The synthesis of N'-(3-ethoxy-4-hydroxybenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with furoylhydrazine in the presence of acetic acid and ethanol. The resulting product is then reacted with 1H-pyrazole-1-carboxaldehyde in the presence of sodium ethoxide to yield the final product.
Aplicaciones Científicas De Investigación
N'-(3-ethoxy-4-hydroxybenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide has been studied for its potential applications in various scientific fields. In medicine, this compound has been investigated for its anticancer, antifungal, and antibacterial properties. In agriculture, it has been studied for its potential use as a plant growth regulator and as a pesticide. In material science, it has been investigated for its potential use as a corrosion inhibitor and as a dye.
Propiedades
IUPAC Name |
N-[(Z)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-5-(pyrazol-1-ylmethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c1-2-25-17-10-13(4-6-15(17)23)11-19-21-18(24)16-7-5-14(26-16)12-22-9-3-8-20-22/h3-11,23H,2,12H2,1H3,(H,21,24)/b19-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPXYTRCXANTIX-ODLFYWEKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(O2)CN3C=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N\NC(=O)C2=CC=C(O2)CN3C=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (3-methylphenyl)[(2-pyrazinylcarbonyl)amino]acetate](/img/structure/B6131944.png)
![4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl diethyldithiocarbamate](/img/structure/B6131949.png)
![2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B6131957.png)
![(1S*,4S*)-2-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B6131964.png)
![N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6131976.png)
![2-[2-(1H-indol-3-yl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B6131985.png)
![2-methyl-7-[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6132009.png)
![methyl [5-(1H-indol-3-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B6132019.png)
![N-cyclopropyl-3-{1-[2-(difluoromethoxy)benzyl]-3-piperidinyl}propanamide](/img/structure/B6132022.png)



![3-[2-(2,6-difluorophenyl)ethyl]-1-[(5-methyl-3-isoxazolyl)carbonyl]piperidine](/img/structure/B6132045.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B6132055.png)